molecular formula C8H7FN2O2 B169204 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 112748-06-8

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B169204
Key on ui cas rn: 112748-06-8
M. Wt: 182.15 g/mol
InChI Key: LWMAFJZTZAMNGG-UHFFFAOYSA-N
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Patent
US05238908

Procedure details

To a suspension of 12.2 g (0.22 mol) of iron powder in 100 ml of 5% aqueous acetic acid was added dropwise a solution of 10.0 g (36.5 mmol) of methyl 2,4-dinitro-5-fluorophenoxyacetate in 100 ml of EtOAc and 100 ml of glacial acetic acid. The reaction mixture was stirred at room temperature for 18 hours. The iron was removed by suction filtration through a small pad of Celite® and the filter pad was rinsed with 50 ml of EtOAc. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous layer was extracted with EtOAc (3×50 ml) and the combined organic phases were washed with sodium bicarbonate (2×50 ml), dried over Na2SO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 3.9 g (60% yield) of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one as a brown solid.
Name
methyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:14]([N+:16]([O-])=O)[C:13]([F:19])=[CH:12][C:5]=1[O:6][CH2:7][C:8](OC)=[O:9])([O-])=O>C(O)(=O)C.CCOC(C)=O.[Fe]>[NH2:16][C:14]1[C:13]([F:19])=[CH:12][C:5]2[O:6][CH2:7][C:8](=[O:9])[NH:1][C:4]=2[CH:15]=1

Inputs

Step One
Name
methyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OCC(=O)OC)C=C(C(=C1)[N+](=O)[O-])F
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
12.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The iron was removed by suction filtration through a small pad of Celite®
WASH
Type
WASH
Details
the filter pad was rinsed with 50 ml of EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with sodium bicarbonate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=CC2=C(NC(CO2)=O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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